

Using CellTracker™ Violet BMQC in Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: *cellTracker violet BMQC*

Cat. No.: *B1261820*

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Introduction

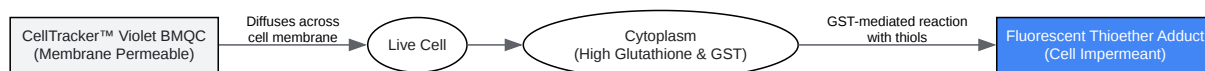
CellTracker™ Violet BMQC is a fluorescent dye designed for monitoring cell movement, location, and proliferation in live cells. Its utility in flow cytometry is particularly valuable for long-term cell tracking studies due to its stable, non-toxic nature at working concentrations, and its consistent fluorescence signal for at least 72 hours.[1][2] The dye freely passes through the membranes of live cells and is converted into a cell-impermeant product that is retained in the cytoplasm.[1][2] This retention allows for the tracking of cell populations through several generations. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of the fluorescence intensity, which can be quantified by flow cytometry to analyze cell proliferation.[3][4]

CellTracker™ Violet BMQC is excited by the 405 nm violet laser and has an emission maximum of approximately 516 nm, making it compatible with standard flow cytometry configurations and ideal for multiplexing with other fluorescent probes, such as those in the green and red channels.[5]

Principle of Action

CellTracker™ Violet BMQC contains a bromomethyl group that reacts with thiol groups on intracellular proteins, primarily glutathione, in a reaction mediated by glutathione S-transferase.

[6] This covalent binding ensures that the dye is well-retained within the cells and is not transferred to adjacent cells in a population.[1][2]



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Mechanism of CellTracker™ Violet BMQC retention.

Data Presentation

Spectral Properties

Parameter	Value
Excitation Maximum (nm)	~415[1]
Emission Maximum (nm)	~516[1]
Recommended Excitation Laser	405 nm (Violet)[7]
Common Emission Filter	525/50 BP[5]

Recommended Staining Concentrations

Application	Cell Type	Recommended Concentration (µM)	Incubation Time (minutes)
Cell Proliferation	Lymphocytes	1 - 10[8]	20 - 30
Adherent Cells (e.g., HeLa)	5 - 25[1][2][6]	30 - 45[1]	
Cell Tracking (Short-term)	Various	0.5 - 5[1][2][6]	15 - 30
Cytotoxicity Assays (Target Cells)	Various	1 - 5	20 - 30

Experimental Protocols

I. Cell Proliferation Assay

This protocol describes the use of CellTracker™ Violet BMQC to monitor the proliferation of a cell population over time.

Materials:

- CellTracker™ Violet BMQC dye
- Anhydrous DMSO
- Cells in suspension or adherent cells
- Complete cell culture medium
- Serum-free medium (e.g., PBS or HBSS)
- Flow cytometer with a 405 nm violet laser

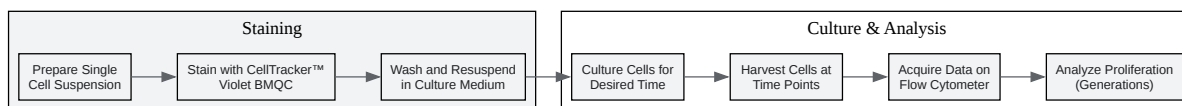
Protocol:

- Preparation of Stock and Working Solutions:
 - Prepare a 10 mM stock solution of CellTracker™ Violet BMQC in anhydrous DMSO.[1][2]
 - For a working solution, dilute the stock solution in serum-free medium to the desired final concentration (refer to the table above).[1][2] It is crucial to stain in a serum-free environment as serum components can interfere with the staining efficiency.[9]
- Cell Staining:
 - For Suspension Cells:
 - Wash cells once with serum-free medium and pellet by centrifugation.
 - Resuspend the cell pellet in the pre-warmed working solution at a density of 1×10^6 cells/mL.
 - Incubate for 20-30 minutes at 37°C, protected from light.[8]

- To stop the staining reaction, add at least 5 volumes of complete culture medium and incubate for 5 minutes.
- Pellet the cells by centrifugation and resuspend in fresh, pre-warmed complete culture medium for subsequent culture.
- For Adherent Cells:
 - Remove the culture medium from the flask or plate.
 - Add the pre-warmed working solution to cover the cell monolayer.
 - Incubate for 30-45 minutes at 37°C, protected from light.[\[1\]](#)
 - Remove the working solution and wash the cells once with complete culture medium.
 - Add fresh, pre-warmed complete culture medium and return the cells to the incubator.
- Cell Culture and Time Points:
 - Culture the stained cells under their optimal growth conditions.
 - Harvest cells at various time points (e.g., 0, 24, 48, 72, and 96 hours) for flow cytometry analysis. An unstained control and a stained, non-proliferating (time 0) control should be included.
- Flow Cytometry Analysis:
 - Harvest and wash the cells.
 - Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
 - Acquire data on a flow cytometer equipped with a 405 nm laser, using a 525/50 BP or similar filter for detection of CellTracker™ Violet BMQC fluorescence.
 - Analyze the data using appropriate software. Each successive generation of cells will appear as a distinct peak of fluorescence intensity, with each peak having approximately half the fluorescence of the preceding one.

Data Analysis and Interpretation:

- **Gating Strategy:** First, gate on the cell population of interest based on forward and side scatter to exclude debris. Then, create a histogram of the CellTracker™ Violet BMQC fluorescence for the gated population.
- **Identifying Generations:** The peak with the highest fluorescence intensity represents the non-proliferating parent generation (Generation 0). Subsequent peaks with decreasing fluorescence intensity represent successive generations (Generation 1, 2, 3, etc.).
- **Calculating Proliferation Metrics:**
 - **Division Index:** The average number of divisions for all cells in the original population.
 - **Proliferation Index:** The average number of divisions for the cells that have undergone at least one division.[\[10\]](#)



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Cell proliferation assay workflow.

II. Cell-Mediated Cytotoxicity Assay

This protocol outlines the use of CellTracker™ Violet BMQC to label target cells for a flow cytometry-based cytotoxicity assay.

Materials:

- CellTracker™ Violet BMQC
- Target cells

- Effector cells (e.g., NK cells or cytotoxic T lymphocytes)
- A viability dye (e.g., Propidium Iodide or 7-AAD)
- Complete cell culture medium
- Flow cytometer

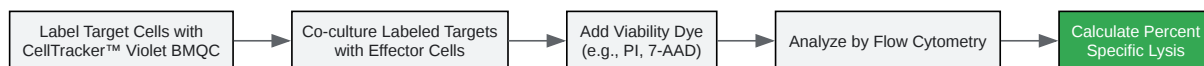
Protocol:

- Labeling of Target Cells:
 - Label the target cells with CellTracker™ Violet BMQC as described in the proliferation assay protocol (using a concentration of 1-5 μ M). This will allow for the clear identification of the target cell population during analysis.
- Co-culture of Effector and Target Cells:
 - After labeling and washing, resuspend the target cells in complete culture medium.
 - Co-culture the CellTracker™ Violet BMQC-labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
 - Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).
 - Incubate the co-culture for a predetermined time (e.g., 4 hours) at 37°C.
- Staining with Viability Dye:
 - Just prior to flow cytometry analysis, add a viability dye (e.g., Propidium Iodide or 7-AAD) to each well to identify dead cells.
- Flow Cytometry Analysis:
 - Acquire data on the flow cytometer.

- Gate on the CellTracker™ Violet BMQC-positive population to specifically analyze the target cells.
- Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (dead target cells).

Data Analysis and Interpretation:

- Calculating Percent Specific Lysis:
 - $\% \text{ Specific Lysis} = [(\% \text{ Experimental Dead Targets} - \% \text{ Spontaneous Dead Targets}) / (100 - \% \text{ Spontaneous Dead Targets})] * 100$



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Cytotoxicity assay workflow.

Multiplexing Considerations

CellTracker™ Violet BMQC is well-suited for multiplexing with other fluorochromes excited by different lasers (e.g., 488 nm blue laser or 640 nm red laser). When designing a multicolor panel, it is important to consider the spectral overlap between fluorochromes and apply appropriate compensation.

Example Multiplex Panel for Immunophenotyping and Proliferation:

Marker	Fluorochrome	Laser Line
Proliferation	CellTracker™ Violet BMQC	Violet (405 nm)
T-cell Marker	CD3-FITC	Blue (488 nm)
Helper T-cell Marker	CD4-PE	Blue (488 nm)
Cytotoxic T-cell Marker	CD8-APC	Red (640 nm)
Viability	7-AAD	Blue (488 nm)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Weak or No Signal	- Insufficient dye concentration or incubation time.	- Optimize dye concentration and/or increase incubation time.[9]
- Staining in the presence of serum.	- Ensure staining is performed in serum-free medium.[9]	
High Background Staining	- Inadequate washing after staining.	- Increase the number and volume of washes after the staining step.
Spectral Overlap	- Bleed-through from other fluorochromes.	- Use single-color controls to set up proper compensation.[9]
- If overlap is severe, choose fluorochromes with more separated emission spectra.[9]		
Toxicity to Cells	- Dye concentration is too high.	- Titrate the dye to the lowest effective concentration. For sensitive cells like peripheral blood lymphocytes, concentrations above 5 μ M may be toxic.[2]

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